molecular formula C24H23ClN2O4S B11645020 4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B11645020
M. Wt: 471.0 g/mol
InChI Key: STGKMOPWKIUUJZ-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl) sulfone , has the chemical formula C12H8Cl2O2S . It is a crystalline solid with a molecular weight of 287.16 g/mol. The systematic name reveals its structure: it consists of two 4-chlorophenyl groups connected by a sulfone (SO2) bridge. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Friedel-Crafts Acylation: One common synthetic route involves acylating 4-chloroaniline with 4-nitrobenzoyl chloride using Lewis acid catalysts (e.g., AlCl). This reaction yields the desired compound.

    Sulfonation and Oxidation: Another approach is to sulfonate 4-chlorotoluene, followed by oxidation to form the sulfone group.

Industrial Production::

Chemical Reactions Analysis

Reactions::

    Oxidation: The sulfone group can undergo oxidation reactions.

    Substitution: The chlorine atoms on the phenyl rings are susceptible to substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Nucleophilic aromatic substitution (SNAr) conditions using strong bases (e.g., sodium hydroxide, NaOH).

Major Products::
  • Oxidation yields sulfoxide or sulfone derivatives.
  • Substitution leads to various derivatives with modified phenyl groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactive properties.

    Medicine: Explored for antimicrobial or anti-inflammatory effects.

    Industry: Employed in polymer chemistry and material science.

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

    Benzene, 1,1’-sulfonylbis[4-chloro-]: (CAS: 80-00-2) shares structural similarities.

  • Uniqueness lies in the tetrahydroquinoline ring system.

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-2,2,4-trimethyl-1-(4-nitrophenyl)sulfonyl-3H-quinoline

InChI

InChI=1S/C24H23ClN2O4S/c1-23(2)16-24(3,17-8-10-18(25)11-9-17)21-6-4-5-7-22(21)26(23)32(30,31)20-14-12-19(13-15-20)27(28)29/h4-15H,16H2,1-3H3

InChI Key

STGKMOPWKIUUJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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